molecular formula C17H16BrNO B14313151 2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide CAS No. 112107-58-1

2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide

Cat. No.: B14313151
CAS No.: 112107-58-1
M. Wt: 330.2 g/mol
InChI Key: JMEUUWBHZDVJGO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide typically involves the reaction of 2-bromo-1-phenylethanone with isoquinoline in dry acetonitrile at room temperature. The reaction mixture is stirred, and the resulting precipitate is filtered and washed with acetonitrile to obtain the pure product .

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of metal catalysts and catalyst-free processes in water has been explored to improve the efficiency and environmental sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane, acetonitrile, and dimethylformamide .

Major Products Formed

Major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Isoquinoline derivatives are studied for their potential biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties.

    Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly for their ability to interact with various biological targets.

    Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, isoquinoline derivatives have been shown to inhibit enzymes like phosphatases and lipoxygenases, which are involved in inflammatory and cancer-related pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications .

Properties

CAS No.

112107-58-1

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

2-isoquinolin-2-ium-2-yl-1-phenylethanol;bromide

InChI

InChI=1S/C17H16NO.BrH/c19-17(15-7-2-1-3-8-15)13-18-11-10-14-6-4-5-9-16(14)12-18;/h1-12,17,19H,13H2;1H/q+1;/p-1

InChI Key

JMEUUWBHZDVJGO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(C[N+]2=CC3=CC=CC=C3C=C2)O.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.